Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-
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Overview
Description
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromophenyl group and a methyl(phenylmethyl)amino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of acetophenone to form 4-bromoacetophenone, followed by a series of reactions to introduce the methyl(phenylmethyl)amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the methyl(phenylmethyl)amino group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological activities and processes, making the compound a subject of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Shares the bromophenyl group but lacks the methyl(phenylmethyl)amino group.
4-Bromo-N-methylbenzamide: Contains a bromophenyl group and a methyl group but differs in the amide functionality.
4-Fluoroaniline: Similar aromatic structure but with a fluorine atom instead of bromine.
Uniqueness
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- stands out due to the combination of its functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
131326-98-2 |
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Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C16H16BrNO/c1-18(11-13-5-3-2-4-6-13)12-16(19)14-7-9-15(17)10-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
XWDRWLHFLKDMST-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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